1-(3-Amino-4-methylphenyl)piperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-amino-4-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-10(8-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3 |
InChI Key |
ANEIEEZQQSMVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCCC2=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Amino 4 Methylphenyl Piperidin 2 One and Analogues
Established Synthetic Routes to the Piperidin-2-one Core
The piperidin-2-one scaffold is a common structural motif in medicinal chemistry. Its synthesis is well-established, with ring-closure and cyclization reactions being the most prevalent strategies.
Ring Closure and Cyclization Strategies
Intramolecular cyclization is a primary method for forming the piperidin-2-one ring. mdpi.com This typically involves a linear precursor containing a terminal amine and a carboxylic acid derivative (like an ester or acyl halide) separated by a four-carbon chain. For example, 5-aminopentanoic acid or its esters can be cyclized under thermal conditions or with acid/base catalysis to form δ-valerolactam.
Another classical approach is the Beckmann rearrangement of cyclohexanone (B45756) oxime. This reaction, often promoted by strong acids like sulfuric acid or polyphosphoric acid, facilitates the transformation of the six-membered carbocyclic ring into the corresponding seven-membered lactam, caprolactam. A similar principle applies to forming the piperidin-2-one ring from cyclopentanone (B42830) oxime.
A patent describes a process where 4-nitroaniline (B120555) is reacted with a 5-chloropentanoyl halide. google.com This reaction first forms an N-acyl intermediate which then undergoes intramolecular cyclization, driven by a base, to yield 1-(4-nitrophenyl)piperidin-2-one (B57410). google.com This demonstrates a strategy where the aryl group is introduced prior to the final ring-closing step.
Mannich Reaction-Based Syntheses of Piperidinone Derivatives
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that can be adapted for the synthesis of piperidin-4-one derivatives, which can then be further modified. sciencemadness.orgjofamericanscience.org The classical Mannich condensation involves an amine (or ammonia), an aldehyde (like formaldehyde), and a ketone with at least one active hydrogen. jofamericanscience.orgresearchgate.net For instance, the condensation of an ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diaryl-3-methyl-4-piperidones. nih.govbiomedpharmajournal.org
While direct synthesis of piperidin-2-ones via the Mannich reaction is less common, variations exist. A nitro-Mannich reaction, for example, can be part of a domino sequence that leads to lactam formation. researchgate.net Intramolecular Mannich reactions of δ-amino β-keto esters have also been developed as a methodology for creating polysubstituted piperidines, which could potentially be converted to piperidin-2-one derivatives. nih.gov Some research has shown that using glacial acetic acid as a solvent can improve reaction times and yields for Mannich condensations leading to 4-piperidones. sciencemadness.org
Strategies for Incorporating the 3-Amino-4-methylphenyl Moiety
Attaching the specific 3-amino-4-methylphenyl group to the piperidin-2-one nitrogen requires strategic planning, often involving the use of a precursor with a masked amino group, such as a nitro group, which is transformed in a later step.
Selective Acylation of Diamine Precursors to Form Aromatic Amides
A plausible, though less direct, route involves the selective acylation of a diamine precursor. For a molecule like 1-(3-amino-4-methylphenyl)piperidin-2-one (B6261893), the starting diamine would be 4-methyl-1,3-phenylenediamine. The challenge lies in selectively acylating the more sterically accessible and electronically favorable amino group. This could be achieved by reacting the diamine with a 5-halopentanoyl halide. The resulting halo-amide intermediate would then undergo an intramolecular cyclization to form the lactam ring. The success of this approach hinges on achieving high chemoselectivity during the initial acylation step to avoid di-acylation or reaction at the wrong amino group.
Reductive Amination Approaches for Piperidine (B6355638) Scaffolds
Reductive amination is a cornerstone of amine synthesis and can be applied to form the N-aryl piperidine ring. researchgate.netnih.gov One could envision a reaction between glutaraldehyde (B144438) (a 1,5-dicarbonyl compound) and 4-methyl-3-nitroaniline (B15663). researchgate.net The initial condensation would form a di-imine or an enamine-iminium intermediate, which is then reduced in situ (e.g., using sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation) to form 1-(4-methyl-3-nitrophenyl)piperidine. nih.govresearchgate.net This N-aryl piperidine would then require a subsequent oxidation step to introduce the carbonyl group at the C2 position, yielding the desired lactam. nih.gov This oxidation can sometimes be achieved using reagents like ozone or other specific "metal-free" oxidation systems. nih.gov A recent development describes a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts that proceeds via a reductive transamination process to afford N-aryl piperidines. acs.org
Functional Group Transformations (e.g., Nitro Group Reduction)
The most common and strategically sound method for introducing a sensitive amino group onto an aromatic ring is through the reduction of a nitro group precursor. ucalgary.camasterorganicchemistry.com This strategy is widely used because the nitro group is a robust, electron-withdrawing group that can facilitate certain reactions (like nucleophilic aromatic substitution) and can withstand many synthetic conditions before its final transformation.
The synthesis would first target the precursor, 1-(4-methyl-3-nitrophenyl)piperidin-2-one. This intermediate can be synthesized via methods like the Ullmann or Buchwald-Hartwig amidation, coupling piperidin-2-one with 1-halo-4-methyl-3-nitrobenzene. A patented process describes the synthesis of the related 1-(4-nitrophenyl)piperidin-2-one by reacting 4-nitroaniline with 5-chloropentanoyl chloride. google.com A similar approach using 4-methyl-3-nitroaniline would yield the direct precursor.
Once 1-(4-methyl-3-nitrophenyl)piperidin-2-one is obtained, the final step is the chemoselective reduction of the nitro group. This transformation is reliably achieved using various reagents, with catalytic hydrogenation being a preferred industrial method. nih.govacs.org
| Method | Reagents | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Nickel | High yield, clean (water is the only byproduct), scalable. masterorganicchemistry.comnih.govcommonorganicchemistry.com | Catalyst can be pyrophoric (Raney-Ni); may reduce other functional groups if not selective. acs.org |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Inexpensive, effective, high functional group tolerance. masterorganicchemistry.comcommonorganicchemistry.com | Requires stoichiometric amounts of metal, leading to significant waste; corrosive acids used. acs.org |
| Transfer Hydrogenation | Hydrazine, Formic Acid, Ammonium Formate with a catalyst (e.g., Pd/C, Co-Zn/N-C) | Avoids high-pressure H₂ gas, often highly selective. nih.govrasayanjournal.co.inursinus.edu | May require elevated temperatures; catalyst performance is key. nih.gov |
| Other Methods | SnCl₂, Na₂S/ (NH₄)₂S (Zinin reduction), Samarium(0) | Mild conditions, high chemoselectivity. commonorganicchemistry.comorganic-chemistry.org | Stoichiometric reagents, potential for side products. |
Stereoselective Synthesis and Chiral Resolution Techniques for Piperidin-2-one Derivatives
Achieving stereochemical purity is often critical for the biological activity of piperidin-2-one derivatives. Both stereoselective synthesis and chiral resolution are employed to obtain enantiomerically pure compounds.
Kinetic resolution is another powerful technique. It involves the differential reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material and the product. The base n-BuLi, in combination with the chiral ligand sparteine, has been successfully used for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.ukacs.org This method allows for the isolation of both the recovered starting material and the 2,2-disubstituted products with high enantiomeric ratios. whiterose.ac.ukacs.org This strategy has been extended to more complex spirocyclic 2-arylpiperidines, demonstrating its utility in creating highly substituted, three-dimensional fragments for drug discovery. rsc.org
Chiral Resolution: This technique separates enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. For example, various piperidine-2,6-dione derivatives have been successfully resolved using a Kromasil CHI-DMB chiral stationary phase with a normal-phase mobile system. nih.gov The separation mechanism relies on interactions such as hydrogen bonding and π-π stacking between the analytes and the chiral selector. nih.gov
| Technique | Substrate Type | Reagents/Conditions | Outcome | Reference |
| Asymmetric Alkylation | 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | 2.5 eq. s-BuLi, unprotected hydroxyl | Single diastereomer, 91% overall yield | researchgate.net |
| Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi, (+)-sparteine or (-)-sparteine | High enantiomeric ratios for both recovered starting material and product | whiterose.ac.ukacs.org |
| Kinetic Resolution | N-Boc-spirocyclic 2-arylpiperidines | n-BuLi, (+)-sparteine | High enantiomeric ratios, applicable to multigram scales | rsc.org |
| Chiral HPLC Resolution | Piperidine-2,6-diones | Kromasil CHI-DMB CSP, Hexane/Dioxane mobile phase | Baseline separation of enantiomers | nih.gov |
| A summary of selected stereoselective and chiral resolution techniques for piperidin-2-one derivatives. |
Exploration of Modern Synthetic Techniques for Efficiency and Scale-Up (e.g., Microreactor Systems for related intermediates)
Traditional batch synthesis methods can be limited by issues of heat and mass transfer, reaction time, and safety, particularly during scale-up. Modern synthetic techniques, such as flow chemistry utilizing microreactors, offer significant advantages in efficiency, safety, and scalability for the synthesis of piperidine intermediates. patsnap.compatsnap.com
Microreactors provide a large surface-area-to-volume ratio, which dramatically enhances heat and mass transfer. researchgate.netnih.gov This allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields, better selectivity, and shorter reaction times compared to conventional batch processes. researchgate.netnih.gov
One notable application is the continuous liquid-phase hydrogenation of pyridine (B92270) to piperidine. Using a micro-packed bed reactor with a ruthenium/carbon catalyst, the conversion of pyridine can reach nearly 100% with close to 100% selectivity for piperidine in a residence time of just 100 seconds. patsnap.compatsnap.com This method operates under milder temperature and pressure conditions (e.g., 60°C and 2.0 MPa) than traditional high-pressure batch hydrogenations, which can require hours to complete. patsnap.compatsnap.com
Another innovative approach is the electroreductive cyclization of imines with dihaloalkanes in a flow microreactor to produce piperidine derivatives. researchgate.netnih.govbeilstein-journals.org The reduction of the substrate at the cathode is highly efficient due to the large specific surface area of the microreactor, providing the target compounds in good yields. This method avoids the need for toxic reagents and can be conducted under mild and green conditions. researchgate.netbeilstein-journals.org
| Parameter | Conventional Batch Hydrogenation | Microreactor Hydrogenation | Reference |
| Catalyst | Typically Ni, Ru, or Rh based | Ruthenium/carbon or Platinum/alumina | patsnap.compatsnap.com |
| Temperature | High (e.g., 140°C) | Mild (e.g., 50-60°C) | patsnap.compatsnap.com |
| Pressure | High (e.g., 4.0 MPa) | Mild (e.g., 1.0-2.0 MPa) | patsnap.compatsnap.com |
| Reaction Time | Hours (e.g., 14 hours) | Seconds (e.g., 10-100s residence time) | patsnap.compatsnap.com |
| Conversion Rate | Variable | >99.5% | patsnap.com |
| Selectivity | Variable | >99.5% | patsnap.com |
| A comparison of conventional batch and microreactor techniques for the hydrogenation of pyridine. |
Chemical Derivatization and Scaffold Modification Strategies for this compound
Chemical derivatization and scaffold modification are essential strategies for exploring the structure-activity relationships of lead compounds and developing new analogues with improved properties. The this compound structure offers multiple sites for such modifications.
Chemical Derivatization: The primary amino group on the phenyl ring is a key handle for derivatization. It can undergo a wide variety of reactions, including acylation, sulfonylation, and urea (B33335) or thiourea (B124793) formation, to introduce diverse functional groups. For example, a study on a related N-(4-aminophenyl)piperidine tag demonstrated its utility in derivatizing organic acids to improve their detection and separation in mass spectrometry. rowan.edu This highlights how the amino group can be functionalized to alter the physicochemical properties of the parent molecule.
Scaffold Modification: Modifying the core piperidin-2-one scaffold can lead to novel classes of compounds. This can involve altering the substitution pattern on the ring or changing the ring structure itself. An approach using divinyl ketones to synthesize 2-substituted 4-piperidone (B1582916) scaffolds has been reported as a route to novel analogues of Donepezil. acs.org This aza-Michael synthesis provides a platform to introduce stereochemical diversity at the C-2 position of the piperidine ring. acs.org
Structure Activity Relationship Sar Studies on 1 3 Amino 4 Methylphenyl Piperidin 2 One and Analogues
Influence of Substituent Variations on the Phenyl Ring (e.g., position and electronic nature of the amino and methyl groups)
The substituents on the phenyl ring of 1-phenylpiperidin-2-one (B1595996) analogues play a critical role in modulating their biological potency. The position and electronic properties of these substituents can significantly affect the molecule's ability to bind to its target protein. Research on structurally related compounds, such as substituted oxopyridine derivatives investigated as Factor XIa (FXIa) inhibitors, provides valuable insights into these relationships. nih.gov
In a series of related oxopyridine derivatives, the nature and position of substituents on an attached phenyl ring were systematically varied to determine their effect on inhibitory activity. nih.gov An unsubstituted phenyl group provided a baseline level of activity. The introduction of a chloro (Cl) substituent, an electron-withdrawing group, was found to be beneficial. A 3-chloro-substituted analogue demonstrated greater potency than both 2-chloro and 4-chloro substituted analogues, suggesting that the 3-position is optimal for this type of interaction. nih.gov This indicates a specific, sterically and electronically defined binding pocket for the phenyl ring.
Similarly, the introduction of an electron-donating methoxy (B1213986) (-OCH3) group was explored. While 3-methoxy and 4-methoxy substitutions resulted in compounds with comparable and significant potency, a 2-methoxy substitution led to a dramatic decrease in activity. nih.gov This loss of potency is likely due to steric hindrance, where the bulky methoxy group at the ortho position forces the phenyl ring into a conformation that is unfavorable for binding to the target enzyme. nih.gov
These findings suggest that for 1-(3-amino-4-methylphenyl)piperidin-2-one (B6261893), the specific arrangement of the amino and methyl groups is likely crucial for its activity. The 3-amino group, being a key interaction point, and the 4-methyl group likely contribute to a favorable binding profile through a combination of electronic and hydrophobic interactions within the target's binding site. Any alteration to this substitution pattern would be expected to significantly impact biological activity.
Table 1: Influence of Phenyl Ring Substituents on the Inhibitory Activity of Structurally Related Oxopyridine Analogues against FXIa nih.gov
| Compound ID | Phenyl Ring Substituent | FXIa IC50 (nM) |
| 4a | Unsubstituted | 19.8 |
| 4e | 2-Chloro | 19.8 |
| 4f | 3-Chloro | 11.6 |
| 4g | 4-Chloro | 14.2 |
| 4h | 2-Methoxy | > 280 |
| 4i | 3-Methoxy | 16.0 |
| 4j | 4-Methoxy | 15.5 |
| 4k | 3-Acetamido | 24.3 |
| 4l | 4-Acetamido | > 280 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency. Data is derived from a study on oxopyridine derivatives, which are structurally related to phenylpiperidin-2-ones.
Impact of Modifications to the Piperidin-2-one Lactam Ring System
In studies of related FXIa inhibitors, replacing a six-membered ring with a five-membered lactam ring, specifically a pyrrolidin-2-one, resulted in a significant decrease in inhibitory potency. nih.gov This suggests that the six-membered piperidin-2-one ring provides an optimal scaffold, likely positioning the substituted phenyl ring in the correct orientation for effective binding. The larger ring may also contribute to a more favorable conformational pre-organization of the molecule, reducing the entropic penalty upon binding.
Furthermore, the lactam carbonyl group within the piperidin-2-one ring is often a key interaction point, frequently participating in hydrogen bonding with amino acid residues in the active site of the target protein. Any modification that alters the position or electronic properties of this carbonyl group could disrupt this critical interaction and lead to a loss of activity.
Stereochemical Effects on Biological Potency and Selectivity
Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral and often exhibit a high degree of stereospecificity in their interactions with small molecules. For analogues of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers with markedly different biological activities and selectivity profiles.
While specific stereochemical studies on this compound are not widely published, research on related piperidine (B6355638) derivatives underscores the importance of stereochemistry. researchgate.net For instance, in a study of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers, it was demonstrated that opioid receptors could distinguish between the enantiotopic edges of the piperidine ring. researchgate.net The (-)-(2S,4R) enantiomer was found to be approximately ten times more potent than its (+)-(2R,4S) counterpart in both analgesic tests and receptor binding studies. researchgate.net This highlights that even subtle changes in the three-dimensional arrangement of substituents on the piperidine ring can have a dramatic impact on biological potency.
In the context of this compound analogues, the introduction of substituents on the piperidin-2-one ring would create chiral centers. The absolute configuration of these centers would dictate the spatial orientation of the substituents, which in turn would affect how the molecule fits into the binding site of its target. It is highly probable that one stereoisomer would exhibit significantly higher potency than the others due to a more complementary fit with the target protein. The synthesis of stereochemically pure isomers is therefore a critical step in optimizing the pharmacological profile of such compounds.
Examination of Linker and Bridging Moieties for Optimized Activity
In many drug discovery programs, a linker or bridging moiety is used to connect different pharmacophoric elements. The nature, length, and rigidity of this linker can be fine-tuned to optimize the spatial orientation of these elements and thereby enhance binding affinity and selectivity. For analogues of this compound, while the phenyl and piperidin-2-one rings are directly connected, the principles of linker design are relevant when considering more complex analogues or pro-drugs.
Mechanistic Investigations into the Biological Actions of 1 3 Amino 4 Methylphenyl Piperidin 2 One
Biochemical Mechanism of Action Elucidation
There is no available information in the searched scientific literature detailing the biochemical mechanism of action for 1-(3-Amino-4-methylphenyl)piperidin-2-one (B6261893). Studies that would determine whether it acts as a competitive, non-competitive, or other type of inhibitor or modulator of a biological target have not been published.
Cellular Pathway Modulation and Signaling Cascade Interference
Information regarding the effects of this compound on cellular pathways and signaling cascades is not present in the public domain. Research to identify which, if any, cellular processes are modulated by this compound has not been reported.
Binding Mode Analysis with Target Macromolecules
There are no published studies that analyze the binding mode of this compound with any target macromolecules. As the molecular target has not been identified, no data exists on its interaction with entities such as enzyme active sites or receptor binding pockets.
Investigation of Molecular Targets and Their Functional Regulation
The specific molecular target or targets of this compound have not been identified in the available scientific literature. Therefore, no information exists on how this compound might regulate the function of any biological macromolecules.
Computational Approaches in the Research of 1 3 Amino 4 Methylphenyl Piperidin 2 One
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. jscimedcentral.com This method is instrumental in drug discovery for predicting the interaction between a ligand, such as 1-(3-Amino-4-methylphenyl)piperidin-2-one (B6261893), and a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein. These poses are then scored based on a function that estimates the binding affinity, with lower scores generally indicating a more favorable interaction.
While specific docking studies on this compound are not extensively detailed in publicly available literature, research on analogous piperidine-containing molecules provides insights into its potential interactions. For instance, studies on various piperidine (B6355638) derivatives have shown their ability to bind to a range of targets, including enzymes and receptors involved in cancer and neurological disorders. nih.govnih.govnih.gov
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized for its geometry. Docking software, such as AutoDock Vina, is then used to place the ligand into the defined binding pocket of the protein. mdpi.com The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target. For example, the amino group and the carbonyl oxygen of the piperidin-2-one ring are potential sites for hydrogen bonding, while the methylphenyl group can engage in hydrophobic and aromatic interactions.
Table 1: Illustrative Molecular Docking Data for Piperidine Analogs
| Target Protein | Ligand (Piperidine Analog) | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| c-kit tyrosine kinase | 7f (a 1,2,4-triazole (B32235) derivative) | -176.749 | Not Specified | Not Specified |
| Protein Kinase B | 7f (a 1,2,4-triazole derivative) | -170.066 | Not Specified | Not Specified |
| Squalene synthase | 2,4,6-Triphenylthiopyran | -10.3 | Not Specified | Not Specified |
| Squalene synthase | 5-(Benzyloxy)-1-methyl-1h-indole | -8.6 | Not Specified | Not Specified |
| M-opioid Receptor | β-amino acid tripeptide | Comparable to morphine | Not Specified | Hydrogen bond |
This table presents data from studies on compounds analogous to this compound to illustrate the type of information generated from molecular docking studies. jscimedcentral.comnih.govjbcpm.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between a set of molecular descriptors (physicochemical properties or theoretical parameters) and the observed activity of a series of compounds. Once validated, a QSAR model can be used to predict the activity of new, untested compounds. nih.gov
For this compound, a QSAR study would involve a dataset of structurally similar compounds with known biological activities against a specific target. Molecular descriptors for each compound would be calculated, covering aspects like electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). Statistical methods such as multiple linear regression or partial least squares would then be used to build the QSAR equation. nih.gov
A study on piperine (B192125) analogs, which share the piperidine moiety, successfully developed a QSAR model to predict their inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov The model, which had a high correlation coefficient (r² = 0.962), indicated that descriptors like partial negative surface area and heat of formation were crucial for activity. nih.gov Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used for other piperidine-containing compounds, providing insights into the spatial arrangement of chemical features that influence biological activity. nih.gov Such models could be invaluable for predicting the potential efficacy of this compound and for guiding the synthesis of more potent analogs.
Table 2: Key Parameters in QSAR Model Development
| QSAR Parameter | Description | Relevance |
| r² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. | An r² value close to 1 indicates a good fit of the model. nih.gov |
| q² (Cross-validated r²) | An indicator of the predictive power of the model, determined through cross-validation. | A high q² value suggests the model is robust and not overfitted. nih.gov |
| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | These can include topological, geometrical, electronic, and physicochemical properties. nih.gov |
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. mdpi.com A pharmacophore model can be generated based on the structure of a known active ligand or a set of active molecules. This model then serves as a 3D query for searching large chemical databases to find new compounds with the same essential features, a process known as virtual screening. nih.gov
For this compound, a pharmacophore model could be developed to highlight key features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amino group), an aromatic ring, and a hydrophobic feature (the methyl group). This model could then be used to screen databases of commercially available or synthetically accessible compounds to identify novel molecules that fit the pharmacophore and are therefore likely to exhibit similar biological activity.
Research on muscarinic M3 receptor antagonists utilized pharmacophore modeling to identify a new class of compounds based on a diaryl imidazolidin-2-one scaffold. The best pharmacophore hypothesis consisted of two aromatic hydrophobic features, two hydrogen bond acceptor groups, and a positive ionizable group. researchgate.net This approach demonstrates the power of pharmacophore modeling in discovering new chemical entities.
Molecular Dynamics Simulations to Explore Binding Conformations and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the dynamic behavior of the ligand within the binding site. nih.gov
Studies combining molecular docking with MD simulations have been effectively used to investigate the binding of various ligands to their targets. For instance, MD simulations were used to validate the stability of a compound in complex with autoimmune disease targets and the SARS-CoV-2 main protease. nih.gov These simulations can reveal subtle conformational changes and water-mediated interactions that are not captured by static docking poses, offering a more realistic representation of the binding event.
In Silico Prediction of Biological Activity Spectra and Target Profiling
In silico tools can be used to predict the likely biological activities and potential targets of a novel compound based on its chemical structure. This is often achieved by comparing the structure of the query molecule to a large database of compounds with known biological activities.
Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. researchgate.net By inputting the structure of this compound, these tools can generate a list of potential protein targets and predict a spectrum of possible pharmacological effects. This can help in identifying potential therapeutic applications for the compound and in prioritizing experimental testing.
A study on new piperidine derivatives used SwissTargetPrediction and PASS to explore their potential targets and biological activities. The results suggested that these compounds could affect various enzymes, receptors, and ion channels, indicating potential applications in treating cancer and central nervous system diseases. researchgate.net Such predictions, while needing experimental validation, are a valuable first step in understanding the pharmacological potential of a new chemical entity.
Preclinical Pharmacological Evaluation of 1 3 Amino 4 Methylphenyl Piperidin 2 One Non Human Focus
In Vitro Pharmacological Characterization
In vitro studies are crucial for determining the initial pharmacological profile of a compound by examining its effects on isolated biological components.
Receptor Binding and Functional Assays
No data is currently available from receptor binding or functional assays for 1-(3-Amino-4-methylphenyl)piperidin-2-one (B6261893). Such assays would typically determine the affinity and efficacy of the compound at various G-protein coupled receptors, ion channels, transporters, and other potential targets.
Enzyme Inhibition Potency Assays
There is no published information on the ability of this compound to inhibit the activity of specific enzymes. These assays are designed to measure the concentration of the compound required to inhibit a particular enzyme's activity by 50% (IC50), providing insights into its potential mechanism of action.
Cell-Based Assays for Specific Biological Endpoints
Information regarding the effects of this compound in cell-based assays is not available. These assays would investigate the compound's impact on cellular processes such as proliferation, apoptosis, signaling pathways, or inflammatory responses in various cell lines.
In Vivo Efficacy Studies in Non-Human Models
In vivo studies in animal models are essential for evaluating the potential therapeutic efficacy and physiological effects of a compound in a living organism.
Disease Models (e.g., relevant animal models for identified biological activities)
As no specific biological activities have been identified for this compound from in vitro studies, no efficacy data in relevant animal disease models have been reported.
Assessment of Pharmacodynamic Markers and Efficacy Endpoints
There is no available data on the assessment of pharmacodynamic markers or efficacy endpoints for this compound in non-human models. Such studies would typically measure the biochemical and physiological effects of the compound over time and correlate them with its potential therapeutic outcomes.
Future Directions and Emerging Research Avenues for 1 3 Amino 4 Methylphenyl Piperidin 2 One
Design and Synthesis of Next-Generation Analogues with Improved Profiles
The primary goal in advancing a lead compound like 1-(3-Amino-4-methylphenyl)piperidin-2-one (B6261893) is the rational design and synthesis of next-generation analogues with superior potency, selectivity, and pharmacokinetic properties. This involves systematic structural modifications to explore the structure-activity relationship (SAR). Drawing inspiration from successful analogue development for other piperidine-based drugs, several strategies can be envisioned. nih.govresearchgate.net
Key strategies for analogue design include:
Substitution on the Phenyl Ring: The existing amino and methyl groups on the phenyl ring are key points for modification. Altering the position or nature of these substituents can significantly impact target binding and selectivity. For instance, replacing the methyl group with other alkyl or electron-withdrawing groups could fine-tune electronic properties.
Modification of the Piperidin-2-one Core: The lactam structure of the piperidin-2-one ring is a critical feature. Introducing substituents at other positions on this ring, such as at the 3, 4, 5, or 6 positions, can create new chiral centers and influence the compound's three-dimensional conformation, potentially enhancing interaction with biological targets. nih.gov For example, the synthesis of analogues of Donepezil, a drug for Alzheimer's disease, involved introducing substituents at the 2-position of the piperidine (B6355638) ring to probe stereochemical effects on acetylcholinesterase inhibition. acs.org
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve metabolic stability or other drug-like properties without losing biological activity. For example, the ketone in the piperidin-2-one ring could be modified, or the phenyl ring could be replaced with a different aromatic or heteroaromatic system.
The following table outlines examples of synthetic strategies applied to other piperidine scaffolds that could be adapted for generating analogues of this compound.
| Analogue Strategy | Example from Literature | Objective/Improvement | Reference |
| Ring Substitution | Synthesis of chirally resolved 2-substituted 4-piperidones for Donepezil analogues. | To evaluate the impact of chiral modifications on the piperidine moiety for enhanced biological activity. | nih.govacs.org |
| Scaffold Modification | Development of piperazinyl pyrrolidin-2-ones as MAGL inhibitors. | To enhance enzyme interaction and improve metabolic stability through structural modulations. | researchgate.net |
| Functional Group Alteration | Synthesis of N-Benzyl piperidine derivatives as dual HDAC/AChE inhibitors. | To create multitarget-directed ligands by incorporating different pharmacophores. | nih.gov |
| Stereochemical Control | Asymmetric synthesis of aminofluoropiperidine as a precursor for a CGRP antagonist. | To achieve high enantioselectivity for a specific biological isomer. | nih.gov |
Exploration of Novel Therapeutic Indications based on Polypharmacology or Repurposing
The piperidine heterocycle is a component in drugs for a vast range of conditions, including cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. encyclopedia.pubresearchgate.net This broad utility suggests that this compound and its future analogues may exhibit polypharmacology—the ability to modulate multiple biological targets. This opens up avenues for discovering entirely new therapeutic applications beyond the initial intended purpose.
A drug repurposing strategy would involve screening the compound and its derivatives against a wide panel of biological targets. For instance, a screening campaign of a piperidine-based compound library led to the discovery of a potent agonist for the Sigma 1 Receptor (S1R), a target relevant to neurological disorders. rsc.org Similarly, efforts to screen existing compound libraries for inhibitors of the SARS-CoV-2 papain-like protease (PLpro) highlight the drug repurposing approach, even when initial hits are not found. nih.gov
Future research should involve:
High-Throughput Screening (HTS): Testing the compound against large, diverse panels of receptors, enzymes, and ion channels to identify unexpected biological activities.
Phenotypic Screening: Evaluating the compound's effect on cellular models of various diseases to uncover novel therapeutic potential without a preconceived target.
Computational Repurposing: Using in silico methods to predict potential off-target interactions based on structural similarity to known drugs and ligands.
Development of Sustainable and Scalable Synthetic Methodologies
For any promising drug candidate, the development of an efficient, cost-effective, and environmentally sustainable manufacturing process is crucial. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Modern synthetic chemistry offers numerous strategies to overcome these challenges.
Future efforts should focus on:
Catalytic Methods: Employing transition metal catalysts (e.g., palladium, rhodium, iron) can enable reactions under milder conditions with higher efficiency and selectivity. nih.govdigitellinc.com For example, iron-catalyzed reductive amination has been used for the efficient preparation of piperidines. nih.gov
Continuous-Flow Synthesis: Moving from traditional batch processing to continuous-flow reactors can improve safety, consistency, and scalability while reducing reaction times and waste. organic-chemistry.org This approach allows for precise control over reaction parameters, leading to higher yields and purity.
Green Chemistry Principles: Incorporating principles of green chemistry, such as using water as a solvent, employing multicomponent reactions (MCRs) to reduce the number of steps, or using microwave irradiation to accelerate reactions, can significantly decrease the environmental footprint of the synthesis. nih.govajchem-a.comresearchgate.net
A patent for the synthesis of 1-tertiary butoxy carbonyl-4-piperidone outlines a multi-step process involving a Michael addition and a Dieckmann condensation, demonstrating a typical industrial approach that could be optimized for sustainability and scalability. google.com Research into scalable methods for various (cyclo)alkylpiperidines has demonstrated the feasibility of producing these scaffolds on a kilogram scale. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are transforming every stage of the drug discovery process, from initial design to lead optimization. preprints.orgmdpi.com These computational tools can dramatically accelerate the development of next-generation analogues of this compound.
The application of AI/ML can be structured as follows:
De Novo Design and Analogue Generation: Generative AI models can design vast virtual libraries of novel molecules based on the core scaffold of this compound. arxiv.orgyoutube.com These models can be constrained to generate compounds with specific desired properties.
Property Prediction and Lead Optimization: ML models can rapidly and accurately predict crucial properties for these virtual analogues, including binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. patsnap.comresearchgate.net This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources.
Synthesizability Assessment: A major challenge in AI-driven design is ensuring that the generated molecules are synthetically feasible. Newer AI tools incorporate retrosynthesis prediction to score or filter compounds based on their ease of synthesis. nih.gov
Capturing Chemical Intuition: Recent research has shown that ML models can be trained on the decisions of experienced medicinal chemists to capture the elusive concept of "chemical intuition," helping to score and select candidates that have a higher probability of success. sciencelink.net
The table below illustrates how AI/ML can be integrated into the discovery pipeline for this compound family.
| Drug Discovery Stage | AI/ML Application | Objective | Reference |
| Hit Identification | Virtual screening of large compound libraries. | Identify initial compounds with activity against a specific target. | preprints.org |
| Analogue Design | Using generative models (e.g., GANs, VAEs) to create novel structures. | Explore new chemical space around the core scaffold. | arxiv.orgyoutube.com |
| Lead Optimization | QSAR and deep learning models to predict activity, selectivity, and ADMET properties. | Refine lead compounds to improve their overall pharmacological profile. | patsnap.comfrontiersin.org |
| Synthesis Planning | Retrosynthesis algorithms to predict synthetic routes. | Ensure that designed molecules are synthetically accessible. | nih.gov |
By embracing these future directions, researchers can systematically and efficiently explore the chemical space around this compound, maximizing the potential for discovering novel, effective, and safe medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
